molecular formula C8H10N4O B12083561 5-(Azetidine-1-carbonyl)pyrimidin-4-amine

5-(Azetidine-1-carbonyl)pyrimidin-4-amine

Cat. No.: B12083561
M. Wt: 178.19 g/mol
InChI Key: JGFAIIUKQIIWRP-UHFFFAOYSA-N
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Description

5-(Azetidine-1-carbonyl)pyrimidin-4-amine is a compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing heterocycle, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of a suitable precursor in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under reflux conditions . The electron-withdrawing nature of substituents on the azetidine ring can influence the reaction conditions required for successful cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidine-1-carbonyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine or pyrimidine rings.

    Substitution: Both the azetidine and pyrimidine rings can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-(Azetidine-1-carbonyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, while the pyrimidine ring can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidine-1-carbonyl)pyrimidin-4-amine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(4-aminopyrimidin-5-yl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C8H10N4O/c9-7-6(4-10-5-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2,(H2,9,10,11)

InChI Key

JGFAIIUKQIIWRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CN=CN=C2N

Origin of Product

United States

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